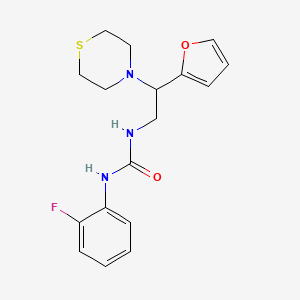

1-(2-Fluorophenyl)-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea

Description

1-(2-Fluorophenyl)-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea is a urea derivative characterized by a 2-fluorophenyl group and a thiomorpholinoethyl-furan substituent. Urea-based compounds are widely studied for their diverse biological activities, including enzyme inhibition and receptor modulation . The thiomorpholinoethyl group, containing a sulfur atom, may improve solubility and alter pharmacokinetic profiles relative to oxygen-containing morpholine derivatives . The furan-2-yl component contributes aromaticity and hydrogen-bonding capabilities, which are critical for molecular interactions in biological systems .

Properties

IUPAC Name |

1-(2-fluorophenyl)-3-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN3O2S/c18-13-4-1-2-5-14(13)20-17(22)19-12-15(16-6-3-9-23-16)21-7-10-24-11-8-21/h1-6,9,15H,7-8,10-12H2,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJQFZJRREJRENM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(CNC(=O)NC2=CC=CC=C2F)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, such as 2-fluoroaniline and furan-2-carbaldehyde. These intermediates undergo a series of reactions including condensation, cyclization, and urea formation.

Condensation Reaction: The initial step involves the condensation of 2-fluoroaniline with furan-2-carbaldehyde in the presence of a suitable catalyst to form an imine intermediate.

Cyclization: The imine intermediate is then subjected to cyclization with thiomorpholine under controlled conditions to form the thiomorpholinoethyl derivative.

Urea Formation: Finally, the thiomorpholinoethyl derivative reacts with an isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The nitro group (if present) on the fluorophenyl ring can be reduced to an amine.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions using reagents like sodium thiolate (NaSR) or primary amines (RNH2).

Major Products Formed

Oxidation: Furan-2,3-dione derivatives.

Reduction: Amino derivatives of the fluorophenyl ring.

Substitution: Thiol or amine-substituted phenyl derivatives.

Scientific Research Applications

Scientific Research Applications

-

Drug Design and Development :

- Fluorinated compounds are known to improve pharmacokinetic properties. The incorporation of a fluorine atom in 1-(2-Fluorophenyl)-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea may enhance its binding affinity to biological targets, thereby increasing efficacy in therapeutic applications .

- Case studies have shown that fluorinated analogs often exhibit improved solubility and permeability, crucial for oral bioavailability in drug formulations .

-

Anticancer Research :

- Preliminary studies indicate that compounds with similar structural motifs have shown activity against various cancer cell lines. The thiomorpholine ring may contribute to the compound's ability to interfere with cellular mechanisms involved in tumor growth .

- Research into related urea derivatives has highlighted their potential as histone deacetylase inhibitors, which play a role in cancer progression .

- Antimicrobial Activity :

- Fluorinated Urea Derivatives : A study on fluorinated urea derivatives demonstrated their effectiveness as enzyme inhibitors, particularly in cancer treatment protocols. The introduction of fluorine was found to enhance binding interactions with target proteins .

- Thiomorpholine Compounds : Research into thiomorpholine-containing compounds has revealed their potential as neuroprotective agents. This class of compounds has been shown to modulate neurotransmitter levels, suggesting possible applications in neurodegenerative diseases .

- Furan-Based Antimicrobials : Furan derivatives have been widely studied for their antimicrobial properties. A comparative analysis indicated that compounds similar to 1-(2-Fluorophenyl)-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea exhibited significant activity against resistant strains of bacteria, highlighting their therapeutic potential .

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Substituent Effects

- 1-(2-Chloro-4-methylphenyl)-3-[[2-(hydroxymethyl)-phenyl]-methyl]-urea (C16H17ClN2O2; 304.8 g/mol): This compound features a chloro-methylphenyl group and a hydroxymethyl-benzyl substituent. The hydroxymethyl group may enhance solubility but could also increase susceptibility to oxidation .

- 1-(3-Cyclopentyloxy-2-methylphenyl)-3-[1-(furan-2-yl)-2-hydroxyethyl]-urea (C19H24N2O4; 344.4 g/mol): The cyclopentyloxy group introduces steric bulk, which might hinder target binding.

- CAP-1: 1-(3-Chloro-4-methylphenyl)-3-(2-(((5-(dimethylamino)methyl)furan-2-yl)methyl)thio)ethyl)urea: The dimethylamino group on the furan ring enhances basicity, which could improve membrane permeability. However, the chloro-methylphenyl group may confer higher toxicity risks compared to the 2-fluorophenyl group in the target compound .

Data Table: Key Properties of Comparable Urea Derivatives

Research Findings

- Synthetic Accessibility: The target compound’s thiomorpholinoethyl group may require specialized reagents for sulfur incorporation, contrasting with adamantane-based analogs that utilize isocyanate coupling (62% yield for R2) .

- Spectroscopic Analysis: NMR data for CAP-1 (Figure S11, ) reveals distinct chemical shifts for the dimethylamino-furan group (δ 2.06–3.5 ppm), whereas the target compound’s thiomorpholinoethyl group would likely exhibit deshielded protons near δ 2.5–4.0 ppm due to sulfur’s electronegativity .

- Biological Implications : The 2-fluorophenyl group’s electron-withdrawing nature may confer stronger hydrogen-bonding interactions compared to chloro or methoxy substituents in analogs like CAP-1 or cyclopentyloxy derivatives .

Biological Activity

1-(2-Fluorophenyl)-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound's structure can be summarized as follows:

- IUPAC Name : 1-(2-Fluorophenyl)-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea

- Molecular Formula : C15H18FNO3S

- Molecular Weight : 307.37 g/mol

- CAS Number : [Not available in the provided data]

Research indicates that compounds similar to 1-(2-Fluorophenyl)-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea often interact with various biological targets, including enzymes and receptors involved in metabolic pathways. These interactions can lead to inhibition or modulation of specific biological processes, making them potential candidates for therapeutic applications.

Anticancer Properties

Several studies have explored the anticancer potential of compounds with similar structures. For instance, a study focused on urea derivatives demonstrated that modifications at the phenyl and furan rings significantly influenced cytotoxicity against cancer cell lines. The presence of fluorine substituents was found to enhance the lipophilicity and, consequently, the bioavailability of these compounds, which is crucial for their anticancer activity .

Enzyme Inhibition

The compound is hypothesized to inhibit certain enzymes involved in metabolic pathways. A related study on urea transporters indicated that structural analogs could act as inhibitors, suggesting that 1-(2-Fluorophenyl)-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea might exhibit similar properties. The mechanism involves binding to the active site of the enzyme, thus preventing substrate interaction .

Structure-Activity Relationship (SAR)

The SAR analysis of urea derivatives reveals critical insights into how modifications affect biological activity:

| Modification | Effect on Activity |

|---|---|

| Fluorine Substitution on Phenyl Ring | Increases potency due to enhanced lipophilicity |

| Furan Ring Presence | Contributes to selectivity towards specific targets |

| Thiomorpholine Group | May enhance binding affinity through additional hydrogen bonding |

These findings suggest that careful structural modifications can lead to improved efficacy and selectivity for biological targets.

Study 1: Antitumor Activity

In a comparative study, various urea derivatives were tested against several cancer cell lines. The compound exhibited significant cytotoxic effects, particularly in breast and colon cancer models. The IC50 values ranged from 5 to 20 µM, indicating a promising therapeutic window for further development .

Study 2: Enzyme Inhibition

A high-throughput screening identified several compounds with structural similarities to 1-(2-Fluorophenyl)-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea as potent inhibitors of urea transporters UT-A1 and UT-B. The most effective analogs showed IC50 values around 1 µM, highlighting the potential for developing new diuretics based on this scaffold .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-fluorophenyl)-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea, and how can reaction conditions be optimized?

- Methodological Answer : The compound’s synthesis likely involves multi-step nucleophilic substitution and urea-forming reactions. A plausible route includes:

Preparation of the thiomorpholine-furan intermediate via nucleophilic ring-opening of epoxides or alkylation of thiols .

Coupling the fluorophenyl moiety with the intermediate using carbodiimide-mediated urea bond formation (e.g., EDCI/HOBt) .

- Optimization : Apply Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading). Flow chemistry methods, as demonstrated in diazomethane synthesis, can enhance reproducibility and scalability .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity .

- Spectroscopy : Confirm structure via / NMR (e.g., aromatic protons at δ 7.1–7.5 ppm, thiomorpholine signals at δ 2.8–3.5 ppm) and high-resolution mass spectrometry (HRMS) .

- Crystallography : If crystalline, single-crystal X-ray diffraction can resolve stereochemistry, as shown for analogous thiourea derivatives .

Q. What solvents and conditions are suitable for solubility testing of this compound?

- Methodological Answer :

- Test solubility in polar aprotic solvents (DMSO, DMF), alcohols (MeOH, EtOH), and aqueous buffers (pH 4–9).

- Use dynamic light scattering (DLS) to detect aggregation in aqueous media. Reference solubility data for structurally similar ureas (e.g., logP ~2.5–3.5) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl or furan vs. thiophene) influence biological activity or physicochemical properties?

- Methodological Answer :

- SAR Studies : Synthesize analogs with varied substituents (e.g., replace fluorine with chlorine, furan with thiophene). Assess changes in:

- Bioactivity : Use enzyme inhibition assays (e.g., kinase or protease targets).

- Lipophilicity : Measure logP via shake-flask or chromatographic methods .

- Data Analysis : Compare results with published urea derivatives, such as 1-(3-chloro-4-methylphenyl)-3-(2,4,6-trimethylphenyl)urea, where electron-withdrawing groups enhance stability .

Q. What are the stability profiles of this compound under varying pH, temperature, and light conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to:

- Acidic/alkaline conditions (0.1M HCl/NaOH, 24 h).

- Oxidative stress (3% HO).

- UV light (254 nm, 48 h).

- Analysis : Monitor degradation via HPLC and identify byproducts using LC-MS .

- Stabilizers : Consider cyclodextrin encapsulation, as used for labile hydroxyethyl derivatives .

Q. How can computational modeling predict the compound’s binding affinity to target proteins?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target receptors (e.g., kinases).

- MD Simulations : Perform 100 ns molecular dynamics runs to assess binding stability .

- QSAR : Corrogate experimental bioactivity data with computational descriptors (e.g., H-bond donors, polar surface area) .

Q. What challenges arise in resolving enantiomers of this compound, and what chiral separation methods are effective?

- Methodological Answer :

- Chiral Chromatography : Use a Chiralpak IG-U column with hexane/isopropanol (90:10) to separate enantiomers.

- Circular Dichroism (CD) : Confirm enantiopurity by CD spectra in the 200–300 nm range .

Q. How can degradation pathways be elucidated using advanced analytical techniques?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.